![molecular formula C20H26N4O3S B10856011 Ethyl 2-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl]amino]benzoate CAS No. 1063592-32-4](/img/structure/B10856011.png)
Ethyl 2-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of MTDB involves several synthetic routes and reaction conditions. One common method includes the reaction of hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-1H-1,4-diazepin-1-yl with benzoic acid, ethyl ester under specific conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
MTDB undergoes various types of chemical reactions, including:
Oxidation: MTDB can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: MTDB can undergo substitution reactions, particularly nucleophilic substitution, where the thiazolyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol and methanol. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
MTDB has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MTDB involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
MTDB can be compared with other similar compounds, such as:
2-[[[hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-1H-1,4-diazepin-1-yl]carbonyl]amino]-benzoic acid: Similar in structure but lacks the ethyl ester group.
Hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-1H-1,4-diazepin-1-yl derivatives: These compounds share the core structure but differ in functional groups attached to the diazepin ring.
Thiazolyl-based compounds: Compounds with a thiazolyl group that exhibit similar biological activities.
MTDB’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1063592-32-4 |
|---|---|
Molecular Formula |
C20H26N4O3S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl 2-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H26N4O3S/c1-3-27-19(25)17-7-4-5-8-18(17)22-20(26)24-10-6-9-23(11-12-24)13-16-14-28-15(2)21-16/h4-5,7-8,14H,3,6,9-13H2,1-2H3,(H,22,26) |
InChI Key |
CBFHJMRYCIDMKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)N2CCCN(CC2)CC3=CSC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-[(2,4-Dichlorophenyl)methyl]indazol-3-yl]benzohydrazide](/img/structure/B10855931.png)

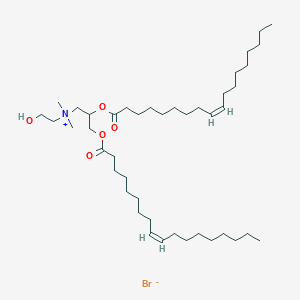
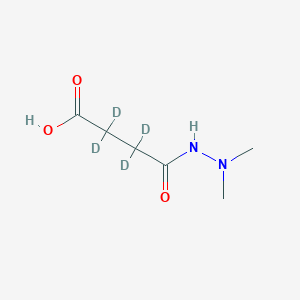
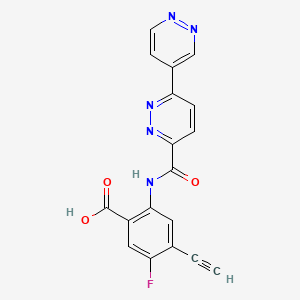

![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855977.png)
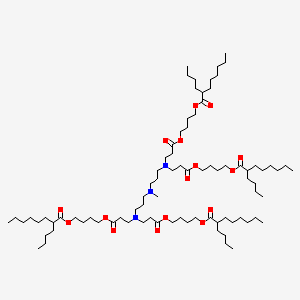
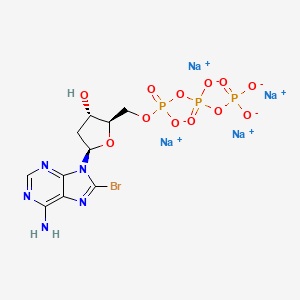
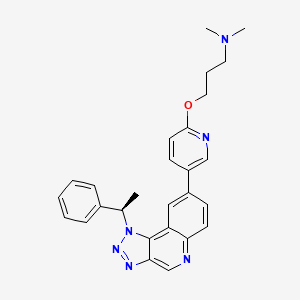
![[(Z)-18-[3-[[3-[(Z)-12-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]-[2-(4-methylpiperazin-1-yl)ethyl]amino]propanoyloxy]octadec-9-en-7-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B10856007.png)
![1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol](/img/structure/B10856022.png)
![5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B10856025.png)

